2,2-Difluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

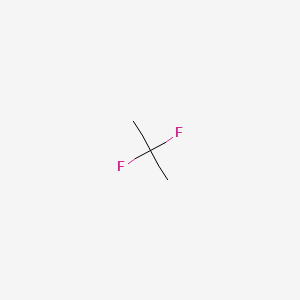

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXSQDNPKVBDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870529 | |

| Record name | 2,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-45-1 | |

| Record name | Propane, 2,2-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoropropane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoropropane (CAS No. 420-45-1), a fluorinated hydrocarbon, is a compound of growing interest in various scientific and industrial fields, including as a potential refrigerant, solvent, and an intermediate in organic synthesis.[1] This document provides a comprehensive overview of the chemical and physical properties, structure, synthesis, reactivity, and spectroscopic characterization of this compound. Detailed data is presented in tabular format for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Structure and Identification

This compound, also known as dimethyldifluoromethane, is a propane derivative where two fluorine atoms are attached to the central carbon atom.[2][3][4]

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 420-45-1[2][3][4][5] |

| Molecular Formula | C₃H₆F₂[2][3][4][5][6] |

| SMILES | CC(C)(F)F[5] |

| InChI | InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3[2][3][4][5][7] |

| InChIKey | YZXSQDNPKVBDOG-UHFFFAOYSA-N[2][3][4][5][7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a flammable gas at standard conditions.

| Property | Value | Reference |

| Molecular Weight | 80.08 g/mol | [5][8] |

| Monoisotopic Mass | 80.04375652 Da | [5][6] |

| Boiling Point | -1°C | [9][10] |

| Melting Point | -104.8°C | [9][10] |

| Density | 0.92 g/cm³ | [8][9] |

| Vapor Pressure | 2010 mmHg at 25°C | [8][9] |

| Refractive Index | 1.292 | [9] |

| Solubility | No data available | |

| LogP | 1.66150 | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum shows a triplet centered at approximately 1.61 ppm due to coupling with the two fluorine atoms.[7]

-

¹⁹F NMR: The fluorine NMR spectrum exhibits a septet at approximately -85.04 ppm (referenced to CFCl₃) due to coupling with the six equivalent protons of the methyl groups.[7] The coupling constant, J(H,F), is reported to be 17.76 Hz.[7]

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 80. The fragmentation pattern is characterized by the loss of methyl and fluorine radicals. Key fragments include:

Photoionization mass spectrometry has been used to determine accurate appearance potentials for fragmentation processes.[11][12] The appearance energy for the C₂H₂F₂⁺ ion (m/z 64) is 11.57 ± 0.03 eV, and for the C₂H₃F₂⁺ ion (m/z 65) is 11.81 ± 0.03 eV.[2][13]

Infrared (IR) Spectroscopy

Synthesis and Reactivity

Synthesis

Several synthetic routes for this compound have been reported.

Logical Flow of a Common Synthesis Method

Caption: Swarts reaction for the synthesis of this compound.

Experimental Protocol: Swarts Reaction (General Methodology)

The Swarts reaction is a classic method for the synthesis of alkyl fluorides.[14] It involves the treatment of an alkyl chloride or bromide with a metallic fluoride, such as antimony trifluoride (SbF₃).

-

Reactants: 2,2-Dichloropropane and a metallic fluoride like SbF₃.[14]

-

Procedure (General): An alkyl chloride (in this case, 2,2-dichloropropane) is heated in the presence of the metallic fluoride.[14] The halogen exchange reaction proceeds to yield the corresponding alkyl fluoride.

-

Reaction: 3CH₃CCl₂CH₃ + 2SbF₃ → 3CH₃CF₂CH₃ + 2SbCl₃[14]

Alternative Synthesis: Fluorination with Hydrogen Fluoride

A process for producing this compound involves the fluorination of a chlorine-containing 2,2-halogenopropane with hydrogen fluoride. This reaction is typically carried out in the gas phase at elevated temperatures (150 to 550°C) and can be performed under atmospheric or pressurized conditions.

Reactivity

This compound serves as a precursor in the synthesis of other fluorinated compounds. For instance, it can be a starting material for the preparation of 2-fluoropropene.

Safety and Handling

This compound is a flammable gas and requires careful handling.[8]

-

Handling: Should be handled in a well-ventilated area using non-sparking tools.[8] Avoid contact with skin and eyes, and wear suitable protective clothing.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[8][15]

-

First Aid:

Experimental Workflow: Safe Handling and Spill Management

Caption: General workflow for safe handling and spill response for this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for introducing the gem-difluoroethyl group into molecules. This motif is of interest in medicinal chemistry as the fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of drug candidates. Additionally, it has been considered as a substitute for chlorofluorocarbons (CFCs) as a foaming agent, cooling medium, or propellant, as it is expected to have a lower ozone depletion potential. It is also useful as an etching agent in the production of electronic parts.

Conclusion

This compound is a fluorinated hydrocarbon with well-defined chemical and physical properties. Its synthesis is achievable through established methods like the Swarts reaction. The spectroscopic data provides clear markers for its identification. While its primary role is currently as a chemical intermediate, its potential applications as an environmentally friendlier alternative to CFCs and in the synthesis of complex molecules for drug discovery warrant further investigation. Proper safety protocols are essential when handling this flammable compound.

References

- 1. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]

- 2. Propane, 2,2-difluoro- [webbook.nist.gov]

- 3. Propane, 2,2-difluoro- [webbook.nist.gov]

- 4. Propane, 2,2-difluoro- [webbook.nist.gov]

- 5. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(420-45-1) 1H NMR spectrum [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Propane, 2,2-difluoro- [webbook.nist.gov]

- 14. unacademy.com [unacademy.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2,2-Difluoropropane from 2,2-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for producing 2,2-difluoropropane from 2,2-dichloropropane. The core of this process revolves around the Swarts fluorination reaction, a robust halogen exchange method widely employed in organofluorine chemistry. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a valuable gem-difluorinated aliphatic hydrocarbon. The introduction of the gem-difluoro motif can significantly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and conformational preferences. Consequently, this compound serves as a key building block in the synthesis of more complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science. The most common and direct method for its preparation is the substitution of the chlorine atoms in 2,2-dichloropropane with fluorine.

Core Synthesis Pathway: The Swarts Reaction

The primary method for the synthesis of this compound from 2,2-dichloropropane is the Swarts reaction.[1] This reaction involves the exchange of chlorine atoms for fluorine atoms using a metallic fluoride reagent. Antimony trifluoride (SbF₃) is the most commonly employed fluorinating agent for this transformation.[1]

The overall reaction is as follows:

3 CH₃CCl₂CH₃ + 2 SbF₃ → 3 CH₃CF₂CH₃ + 2 SbCl₃

For the reaction to proceed efficiently, a catalyst is often required. Antimony pentachloride (SbCl₅) or elemental chlorine can be used to generate the active fluorinating species.[2]

Alternative Fluorinating Agents

While antimony trifluoride is the most prevalent reagent, other metallic fluorides can also be utilized in the Swarts reaction, including:

It is important to note that the use of alkali metal fluorides such as sodium fluoride (NaF) and potassium fluoride (KF) typically results in significantly lower yields for this type of halogen exchange.[3][4]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and products involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2,2-Dichloropropane | C₃H₆Cl₂ | 112.99[5] | 68-69[5] | 1.082 (at 25 °C)[5] | 1.415[5] |

| Antimony Trifluoride | SbF₃ | 178.76 | 319 | 4.38 | - |

| This compound | C₃H₆F₂ | 80.08[6] | - | - | - |

| Antimony Trichloride | SbCl₃ | 228.11 | 223.5 | 3.14 | - |

Spectroscopic Data for this compound:

| Type of Spectrum | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

| ¹H NMR | 1.61 | J(H,F) = 17.76 | [7] |

| ¹⁹F NMR | -85.04 (Referenced to CFCl₃) | J(F,H) = 17.76 | [7] |

Experimental Protocols

Disclaimer: The following protocol is a generalized representation and should be optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.

Representative Laboratory-Scale Synthesis of this compound

Materials:

-

2,2-Dichloropropane (CH₃CCl₂CH₃)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel with a reflux condenser and a distillation head

-

Heating mantle

-

Gas-tight collection system (e.g., cold trap)

Procedure:

-

Reaction Setup: In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap cooled with dry ice/acetone.

-

Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

-

Addition of Reactant: Slowly add 2,2-dichloropropane to the reaction flask.

-

Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound.

-

Product Collection: The gaseous this compound product will pass through the condenser and be collected in the cold trap.

-

Work-up and Purification: The collected product can be further purified by fractional distillation. The main impurity is likely to be the partially fluorinated intermediate, 2-chloro-2-fluoropropane.[1]

Alternative Synthesis Route: Gas-Phase Fluorination

An alternative, though less common for laboratory scale, is the gas-phase fluorination of a chlorine-containing propane with hydrogen fluoride (HF) over a solid catalyst.[8] This method is more suited for industrial production.

Reaction Conditions (General):

-

Catalyst: Activated alumina or other metal-based fluorination catalysts.[8]

-

Temperature: 250-400 °C[8]

-

Reactants: Gaseous 2,2-dichloropropane and hydrogen fluoride.

This process can yield this compound, but the reaction conditions need to be carefully controlled to minimize the formation of byproducts.[8]

Visualizing the Synthesis Workflow

The following diagrams illustrate the core concepts of the synthesis process.

References

- 1. quora.com [quora.com]

- 2. Swarts Reaction [unacademy.com]

- 3. This compound | 420-45-1 | Benchchem [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. 2,2-Dichloropropane 98 594-20-7 [sigmaaldrich.com]

- 6. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(420-45-1) 1H NMR [m.chemicalbook.com]

- 8. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Geometry of 2,2-Difluoropropane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of 2,2-difluoropropane ((CH₃)₂CF₂). Utilizing data from high-level computational chemistry and experimental techniques such as gas-phase electron diffraction and microwave spectroscopy, this document outlines the key structural parameters of the molecule, including bond lengths, bond angles, and torsional characteristics. Detailed methodologies for these structural determination techniques are presented. The structural consequences of geminal fluorine substitution at the central carbon atom are discussed in comparison to the parent propane molecule, highlighting significant alterations in bond lengths and angles. All quantitative data are summarized in tabular form for clarity, and logical workflows for structural determination are visualized using the DOT language.

Introduction

This compound (also known as HFC-272ca) is a fluorinated hydrocarbon whose molecular structure provides a fundamental basis for understanding the impact of geminal fluorine substitution on the geometry and electronic properties of alkanes. An accurate determination of its three-dimensional structure is crucial for predicting its physical properties, chemical reactivity, and potential interactions in larger molecular systems, which is of significant interest in the fields of materials science and drug development.

The molecule belongs to the C₂ᵥ point group. Its structure has been precisely characterized through both sophisticated computational models and empirical methods, providing a consistent and detailed geometric profile. This guide synthesizes these findings to offer a definitive overview of its molecular architecture.

Methodologies for Structural Determination

The equilibrium molecular structure of this compound has been elucidated using a combination of computational and experimental methods. Each approach provides unique insights, and their combination yields a highly accurate and reliable structural model.

Computational Chemistry Protocols

High-level ab initio quantum chemistry calculations are powerful tools for determining a molecule's Born-Oppenheimer equilibrium structure (rₑ).

-

Methodology : The equilibrium structure of this compound has been computed at the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level of theory, which is considered a gold standard for accuracy in computational chemistry.

-

Basis Set : A basis set of quadruple zeta quality (e.g., cc-pwCVQZ) was employed to ensure a precise description of the electronic wavefunction.

-

Optimization Criteria : Structure optimization was performed using tight convergence criteria to ensure a true energy minimum was located on the potential energy surface. This level of theory is expected to yield a result that is very close to the true equilibrium structure.

Experimental Protocols

The empirical structure of this compound has been determined through the synergistic use of gas-phase electron diffraction (GED) and microwave (rotational) spectroscopy.

-

Gas-Phase Electron Diffraction (GED) : GED is an experimental technique used to determine the structure of molecules in the gas phase, free from intermolecular forces.

-

Protocol : A high-energy beam of electrons is directed through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern is a function of the internuclear distances within the molecule. By analyzing the molecular scattering intensity, which contains sinusoidal modulations, information about bond lengths and angles can be extracted. The resulting parameters are typically thermal-average internuclear distances (rₐ or r₉).

-

-

Microwave Spectroscopy : This technique measures the rotational transitions of molecules in the gas phase with very high resolution.

-

Protocol : A sample of this compound is exposed to microwave radiation. The molecule absorbs energy at specific frequencies corresponding to transitions between rotational energy levels. These frequencies are used to determine the molecule's moments of inertia with great accuracy. By analyzing the spectra of different isotopic species, a substitution structure (rₛ) can be derived.

-

-

Joint Analysis : The most robust experimental structures are often obtained by a joint analysis that combines GED intensity data with rotational constants derived from microwave spectroscopy. This approach leverages the sensitivity of GED to internuclear distances and the high precision of microwave spectroscopy for determining moments of inertia, leading to a more constrained and accurate structural model.

Caption: Workflow for determining molecular structure.

Molecular Geometry and Visualization

The geometry of this compound is characterized by a central carbon atom (C2) bonded to two fluorine atoms and two methyl groups. The overall molecule has C₂ᵥ symmetry.

Caption: Molecular structure of this compound.

Quantitative Geometrical Data

The following table summarizes the key structural parameters for this compound determined by high-level ab initio calculations and a joint experimental analysis.

| Parameter | Bond/Angle | Ab Initio (rₑ) | Joint GED/MW (rₐ) | Propane (For Comparison) |

| Bond Lengths | (Å) | |||

| r(C-C) | 1.514 | 1.512 (3) | 1.522 (1) | |

| r(C-F) | 1.369 | 1.370 (2) | N/A | |

| r(C-H) | 1.089 / 1.091 | 1.102 (4) | 1.089 / 1.091 | |

| Bond Angles | (°) | |||

| ∠(C-C-C) | 115.9 | 115.3 (4) | 112.0 | |

| ∠(F-C-F) | 106.0 | 105.5 (3) | N/A | |

| ∠(C-C-F) | 109.2 | 109.5 (2) | N/A | |

| ∠(H-C-H) | 108.0 / 108.8 | 108.5 (13) | 107.0 |

Note: (rₑ) refers to the equilibrium distance between nuclei, while (rₐ) refers to the thermal-average internuclear distance. Values in parentheses represent the uncertainty in the final digits.

Discussion of Structural Features

The substitution of two hydrogen atoms with fluorine atoms on the central carbon of propane introduces significant changes to the molecular geometry, driven by both steric and electronic effects.

-

C-C Bond Length : The C-C bond in this compound is approximately 1.514 Å, which is notably shorter than the 1.522 Å bond in propane. This shortening is attributed to the high electronegativity of the fluorine atoms. The fluorine atoms are strong electron-withdrawing substituents, which increases the positive charge on the central carbon atom (C2). This leads to a contraction of the carbon's atomic radius, resulting in shorter and stronger C-C bonds.

-

C-F Bond Length : The C-F bond length of ~1.369 Å is slightly shorter than that observed in methyl fluoride (1.383 Å). This is also explained by the increased positive charge on the C2 carbon in this compound compared to the carbon in methyl fluoride, which enhances the ionic character and strength of the C-F bond.

-

C-C-C Bond Angle : A significant structural deviation is the C-C-C bond angle, which is ~115.9° in this compound compared to 112.0° in propane. This substantial increase of nearly 4° is a direct consequence of the steric and electrostatic repulsion between the two methyl groups and the two fluorine atoms. The wider angle allows the bulky and electronegative fluorine atoms and the methyl groups to be further apart, minimizing unfavorable steric and electrostatic interactions. It also helps to maintain a similar non-bonded distance between hydrogen atoms on the different methyl groups as seen in propane.

-

F-C-F Bond Angle : The F-C-F angle of ~106.0° is considerably smaller than the ideal tetrahedral angle of 109.5°. This compression is a common feature in gem-difluoro compounds and can be rationalized by Bent's rule. The highly electronegative fluorine atoms pull electron density away from the central carbon, causing the C-F bonds to have more p-character. Consequently, the C-C bonds gain more s-character, which is consistent with the widening of the C-C-C angle.

Conclusion

The molecular geometry of this compound is precisely defined by both high-level ab initio calculations and a joint analysis of gas-phase electron diffraction and microwave spectroscopy data. The structure is significantly influenced by the geminal fluorine atoms at the C2 position. Key structural perturbations, when compared to propane, include a shortening of the C-C bonds and a significant widening of the C-C-C bond angle. These features are a direct result of the strong inductive effects of the fluorine atoms and the steric repulsion between the substituents. This detailed structural understanding is foundational for accurately modeling the behavior of this and similar fluorinated molecules in complex chemical and biological systems.

An In-depth Technical Guide to the Physical Properties of 2,2-Difluoropropane Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropane (also known as R-272ca or HFC-272ca) is a hydrofluorocarbon with the chemical formula C₃H₆F₂. As a compound containing fluorine, it possesses unique physical properties that are of interest in various scientific and industrial applications, including its potential use as a refrigerant, propellant, or solvent. This technical guide provides a comprehensive overview of the known physical properties of this compound gas, detailed experimental methodologies for their determination, and a summary of key data in a structured format.

Molecular and General Properties

This compound is a saturated hydrocarbon in which two fluorine atoms are attached to the central carbon atom of a propane chain. This geminal difluoride structure significantly influences its intermolecular forces and, consequently, its physical properties.

| Property | Value | Source |

| Chemical Formula | C₃H₆F₂ | [1][2][3][4][5][6] |

| Molecular Weight | 80.078 g/mol | [1] |

| CAS Number | 420-45-1 | [1][2][3][4][5][6] |

| Synonyms | Dimethyldifluoromethane, R-272ca, HFC-272ca | [2][3][4][5][6] |

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound gas.

Thermodynamic Properties

| Property | Value | Conditions | Source |

| Boiling Point | -1 °C (272.15 K) | at 1 atm | [5] |

| Melting Point | -104.8 °C (168.35 K) | at 1 atm | [5] |

| Standard Enthalpy of Formation (Gas) | -543 ± 13 kJ/mol | at 298.15 K | [3][4] |

Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Density (Liquid) | 0.92 g/cm³ | Not specified | [5] |

| Vapor Pressure | 2010 mmHg (2.64 atm) | at 25 °C (298.15 K) | [3] |

| Refractive Index | 1.2880 | Not specified | [5] |

| Solubility | Low solubility in water; soluble in organic solvents. | General observation for haloalkanes | [7] |

Note: Vapor pressure data as a function of temperature, as well as critical temperature and pressure, are indicated to be available in the subscription-based NIST/TRC Web Thermo Tables[8].

Experimental Protocols

This section details the methodologies for determining the key physical properties of a volatile compound like this compound.

Determination of Boiling Point

The boiling point of a low-boiling liquid like this compound can be determined using a micro-boiling point apparatus.

Procedure:

-

A small amount of liquid this compound is placed in a capillary tube, which is then sealed at one end.

-

This capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a suitable liquid).

-

The bath is heated slowly. The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded.

-

The bath is then allowed to cool slowly. The temperature at which the liquid just begins to re-enter the capillary tube is taken as the boiling point. This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Vapor Density (Dumas Method)

The Dumas method is a classical technique for determining the molar mass of a volatile liquid by measuring its vapor density.[1][9][10][11][12]

Workflow for Dumas Method

Caption: Workflow for determining molar mass using the Dumas method.

Procedure:

-

A clean, dry flask of known volume is sealed with a piece of aluminum foil with a small pinhole. The mass of the flask and foil is recorded.

-

A small amount (a few milliliters) of liquid this compound is introduced into the flask.

-

The flask is then submerged in a boiling water bath. The liquid vaporizes, and the expanding vapor drives the air out of the flask through the pinhole.

-

Once all the liquid has vaporized and the flask is filled with the vapor at the temperature of the boiling water and atmospheric pressure, the flask is removed from the bath and allowed to cool.

-

As the flask cools, the vapor condenses back into a liquid. The flask is then carefully dried on the outside and reweighed.

-

The mass of the condensed vapor is determined by subtracting the initial mass of the empty flask and foil.

-

The volume of the flask is determined by filling it with water and measuring the volume of the water.

-

The molar mass (and thus the vapor density relative to a standard) can be calculated using the ideal gas law, with the measured mass, volume, temperature (of the water bath), and pressure (atmospheric pressure).

Determination of Enthalpy of Formation (Bomb Calorimetry)

The standard enthalpy of formation of a combustible compound like this compound can be determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[13][14][15][16][17]

Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Procedure:

-

A known mass of the substance is placed in a sample holder within a strong, sealed container called a "bomb."

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is then placed in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

The final temperature of the water is recorded.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Refractive Index (Rayleigh Interferometer)

The refractive index of a gas can be measured with high precision using a Rayleigh interferometer.[2][18][19][20][21][22]

Procedure:

-

Light from a single source is split into two parallel beams that pass through two identical gas cells.

-

Initially, both cells are filled with a reference gas (e.g., air or a vacuum). The two beams are then recombined to produce an interference pattern.

-

One of the cells is then evacuated and slowly filled with this compound gas.

-

The introduction of the gas changes the optical path length of the beam passing through it, which causes a shift in the interference fringes.

-

The number of fringes that shift is counted. The refractive index (n) can be calculated using the formula: n = 1 + (Nλ / L), where N is the number of fringes shifted, λ is the wavelength of the light, and L is the length of the gas cell.

Interrelation of Physical Properties

The physical properties of this compound are interconnected and are ultimately determined by its molecular structure and the resulting intermolecular forces.

Caption: Relationship between molecular characteristics and physical properties.

The presence of the two electronegative fluorine atoms on the central carbon atom creates a significant dipole moment in the molecule, leading to dipole-dipole interactions in addition to the London dispersion forces present in all molecules. These stronger intermolecular forces, compared to its non-fluorinated counterpart propane, result in a higher boiling point and lower vapor pressure. The polarity also governs its solubility characteristics, making it more soluble in polar organic solvents.

Safety Information

This compound is a flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses and gloves, should be worn when handling the substance.

Conclusion

This technical guide has summarized the key physical properties of this compound gas and provided detailed experimental protocols for their determination. While fundamental data such as molecular weight, boiling point, and melting point are well-documented, further experimental investigation is required to fully characterize its vapor pressure as a function of temperature, its critical constants, and its solubility in a range of solvents. The methodologies described herein provide a robust framework for obtaining these valuable data points, which are essential for the safe and effective application of this compound in research and industry.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. thefactfactor.com [thefactfactor.com]

- 3. Propane, 2,2-difluoro- [webbook.nist.gov]

- 4. Propane, 2,2-difluoro- [webbook.nist.gov]

- 5. Propane, 2,2-difluoro- [webbook.nist.gov]

- 6. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. unacademy.com [unacademy.com]

- 8. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 9. scribd.com [scribd.com]

- 10. dlt.ncssm.edu [dlt.ncssm.edu]

- 11. Chemistry 103: Experimental Determination of the Value of the Gas Constant [chem.latech.edu]

- 12. Exp #8 Dumas Method1 [intro.chem.okstate.edu]

- 13. web.williams.edu [web.williams.edu]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. scienceequip.com.au [scienceequip.com.au]

- 16. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 17. chemistry.montana.edu [chemistry.montana.edu]

- 18. home.uni-leipzig.de [home.uni-leipzig.de]

- 19. Rayleigh interference refractometer | instrument | Britannica [britannica.com]

- 20. louis.uah.edu [louis.uah.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

2,2-Difluoropropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-difluoropropane, a fluorinated hydrocarbon of interest in various chemical and pharmaceutical applications. This document consolidates key identifiers, physicochemical properties, synthetic methodologies, and spectroscopic data to support research and development activities.

Chemical Identifiers and Physicochemical Properties

This compound is a halogenated alkane with the chemical formula C3H6F2.[1] It is also known by other names such as Dimethyldifluoromethane and FC-272ca.[2][3] A comprehensive list of its identifiers is provided in the table below, facilitating its unambiguous identification in literature and databases.

Table 1: Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 420-45-1 | [1][2][3][4][5] |

| PubChem CID | 67895 | [4] |

| InChI | InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | [4][5] |

| InChIKey | YZXSQDNPKVBDOG-UHFFFAOYSA-N | [4][5] |

| SMILES | CC(C)(F)F | [4] |

| DSSTox Substance ID | DTXSID60870529 | [4] |

The physicochemical properties of this compound are crucial for its handling, application, and in silico modeling. A summary of these properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Weight | 80.078 | g/mol | [1] |

| Molecular Formula | C3H6F2 | [1] | |

| Melting Point | -104.8 | °C | [2][3] |

| Boiling Point | -1 | °C | [2][3] |

| Density | 0.92 | g/cm³ | [2][3] |

| Refractive Index | 1.2880 | [2][3] | |

| Enthalpy of Formation (Gas) | -543 ± 13 | kJ/mol | [6][7] |

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of a chlorine-containing 2,2-halogenopropane.[1] This process is typically achieved by reacting the starting material with hydrogen fluoride or another suitable fluorinating agent.[1]

Experimental Protocol: General Fluorination Procedure

While specific laboratory-scale protocols are not extensively detailed in the reviewed literature, a general industrial process can be described based on patent information.

-

Starting Material: A chlorine-containing 2,2-halogenopropane of the formula C3HaClbFc, where a ≥ 0, b ≥ 1, c ≥ 0, and a + b + c = 8.[1]

-

Fluorinating Agent: Hydrogen fluoride (HF) is a common fluorinating agent for this type of reaction.[1]

-

Catalyst: The reaction may be facilitated by a catalyst. For instance, a catalyst can be prepared by dissolving AlCl3 in water, adding γ-alumina, and then drying and activating the mixture.[8] Activation can be achieved by fluorinating the catalyst at 250 to 400°C in a stream of hydrogen fluoride and nitrogen.[8]

-

Reaction Conditions: The fluorination reaction is carried out to substitute chlorine atoms with fluorine atoms, yielding this compound.[1] The specific temperature and pressure conditions would be optimized based on the starting material and desired yield.

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound in CCl4 shows a signal at 1.61 ppm.[5] The coupling constant J(A,X) is reported as 17.76 Hz.[5]

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum shows a signal at -85.04 ppm relative to CFCl3.[5]

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) | Solvent | Coupling Constant (J) | Reference |

| ¹H | 1.61 ppm | CCl₄ | J(A,X) = 17.76 Hz | [5] |

| ¹⁹F | -85.04 ppm | CCl₄ | [5] |

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Reference |

| 65 | 64 | 45 | [4] |

Safety Information

This compound is classified as a flammable gas.[2][3]

-

Safety Statements: S16 (Keep away from sources of ignition), S33 (Take precautionary measures against static discharges)[2][3]

Visualization of Chemical Identifiers

The following diagram illustrates the hierarchical and relational nature of the various identifiers for this compound.

Caption: Relationship between identifiers for this compound.

References

- 1. WO1990008754A2 - Process for producing a this compound - Google Patents [patents.google.com]

- 2. Propane, 2,2-difluoro- [webbook.nist.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(420-45-1) 1H NMR [m.chemicalbook.com]

- 6. Propane, 2,2-difluoro- [webbook.nist.gov]

- 7. Propane, 2,2-difluoro- [webbook.nist.gov]

- 8. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Ab Initio Calculations for the Molecular Structure of 2,2-Difluoropropane

This guide provides a comprehensive overview of the application of ab initio quantum chemical methods to determine the equilibrium structure of 2,2-difluoropropane. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical and experimental methodologies, presents key structural data in a comparative format, and illustrates the computational workflow.

Introduction

This compound ((CH₃)₂CF₂) is a fluorinated hydrocarbon of interest in various chemical fields. Understanding its precise molecular geometry is fundamental for predicting its physical, chemical, and biological properties. Ab initio quantum chemistry methods, which are based on first principles, provide a powerful tool for accurately determining molecular structures. These theoretical calculations, when benchmarked against experimental data from techniques like microwave spectroscopy and electron diffraction, offer a detailed and reliable picture of the molecular geometry.

This guide focuses on high-level ab initio calculations, specifically the Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) method, and compares the results with experimentally determined structures.

Computational Methodology: Ab Initio Calculations

The determination of the equilibrium structure of this compound through ab initio methods involves solving the time-independent, non-relativistic Schrödinger equation. Due to the complexity of this equation for a multi-electron system, a series of approximations and well-defined computational steps are employed.

Theoretical Framework:

The primary computational approach discussed here is the CCSD(T) method, often considered the "gold standard" in quantum chemistry for its high accuracy in treating electron correlation.[1] The calculations are typically performed using a basis set of quadruple zeta quality, such as the correlation-consistent polarized weighted core-valence quadruple zeta (cc-pwCVQZ) basis set, to ensure a precise description of the electronic wavefunction.[2]

Workflow for Ab Initio Structure Optimization:

The logical workflow for performing an ab initio calculation to determine the equilibrium structure of this compound is illustrated below. This process begins with defining the initial molecular geometry and progresses through self-consistent field (SCF) calculations and geometry optimization to arrive at the final, lowest-energy structure.

Caption: Workflow of an ab initio geometry optimization.

Experimental Protocols

The theoretically calculated structure of this compound is validated by comparing it with experimental data. The primary experimental techniques used for determining the precise geometry of small molecules in the gas phase are microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy:

This technique measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dependent on the molecular geometry. Empirical structures, such as the substitution structure (rₛ), can be derived from the rotational constants of various isotopologues. For this compound, the r₀ and rₛ structures were determined by Takeo et al.[2]

Gas-Phase Electron Diffraction:

In this method, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is related to the internuclear distances within the molecule. This technique provides information about the thermal-average internuclear distances (rₐ). A joint analysis of electron diffraction intensities and rotational constants was performed by Mack et al. to determine the structure of this compound.[2]

Data Presentation: Structural Parameters

The following tables summarize the key quantitative data for the equilibrium structure of this compound, comparing the results from high-level ab initio calculations with experimental findings.

Table 1: Bond Lengths (in Ångströms, Å)

| Bond | Ab Initio (CCSD(T)/cc-pwCVQZ)[2] |

| C-C | 1.514 |

| C-F | 1.365 |

| C-Hₛ | 1.087 |

| C-Hₐ | 1.094 |

Note: Hₛ refers to the in-plane hydrogen atom, and Hₐ refers to the out-of-plane hydrogen atoms.

Table 2: Bond Angles (in Degrees, °)

| Angle | Ab Initio (CCSD(T)/cc-pwCVQZ)[2] |

| ∠(CCC) | 115.9 |

| ∠(FCF) | 106.3 |

| ∠(FCC) | 109.8 |

| ∠(CCHₛ) | 109.7 |

| ∠(CCHₐ) | 110.8 |

| ∠(HₛCHₐ) | 108.5 |

| ∠(HₐCHₐ) | 108.2 |

Table 3: Rotational Constants and Dipole Moment

| Parameter | Experimental Value |

| Rotational Constant A (cm⁻¹) | 0.17178[3] |

| Rotational Constant B (cm⁻¹) | 0.16145[3] |

| Rotational Constant C (cm⁻¹) | 0.16030[3] |

Discussion

The ab initio calculations at the CCSD(T)/cc-pwCVQZ level of theory provide a highly accurate prediction of the equilibrium geometry of this compound.[2] A notable feature of the structure is the C-C bond length of 1.514 Å, which is significantly shorter than that in propane. This shortening is attributed to the high electronegativity of the fluorine atoms, which act as electron-withdrawing substituents.[4]

Furthermore, the ∠(CCC) bond angle of 115.9° is considerably larger than the corresponding angle in propane (approximately 112°).[4] This increase in the bond angle is a consequence of the steric and electrostatic repulsion between the two methyl groups and the two fluorine atoms.

The computed structural parameters are in excellent agreement with the empirical structures derived from experimental data, validating the accuracy of the theoretical methods employed. The slight differences between the calculated equilibrium structure (rₑ) and the experimental structures (r₀, rₛ, rₐ) are expected, as the experimental values are influenced by vibrational averaging effects.

Conclusion

Ab initio calculations, particularly at the CCSD(T) level with large basis sets, are a robust and reliable method for determining the precise equilibrium structure of molecules like this compound. The theoretical results provide a detailed geometric description that complements and enhances experimental findings. This synergy between theory and experiment is crucial for building accurate molecular models, which are indispensable in modern chemical research and drug development.

References

Spectroscopic Profile of 2,2-Difluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-difluoropropane (CAS No: 420-45-1). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and electronic properties as revealed by various spectroscopic techniques. This document presents quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a visualization of the spectroscopic analysis workflow.

Data Presentation

The following sections summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation patterns under ionization. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion and several key fragment ions.

Table 1: Electron Ionization Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 80 | 25 | [C3H6F2]+• (Molecular Ion) |

| 65 | 100 | [C3H5F2]+ |

| 64 | 40 | [C3H4F2]+• |

| 45 | 35 | [C2H2F]+ |

| 40 | 15 | [C3H4]+• |

| 39 | 20 | [C3H3]+ |

| Data sourced from NIST Standard Reference Database 69. |

Table 2: Gas Phase Ion Energetics Data for this compound

| Ion | Appearance Energy (eV) | Other Products |

| C2H2F2+ | 11.57 ± 0.03 | CH4 |

| C2H3F2+ | 11.81 ± 0.03 | CH3 |

| Data sourced from the NIST WebBook, citing Williamson, LeBreton, et al., 1976.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and fluorine nuclei within the this compound molecule.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Chemical Shift (δ) | 1.61 ppm | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |

| Coupling Constant (J H,F) | 17.76 Hz | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |

| Multiplicity | Triplet | Inferred from coupling to 2 equivalent F atoms |

| Solvent and reference standard were not explicitly stated in the source but are typically CCl4 and TMS, respectively, for this type of compound in older literature. |

Table 4: ¹⁹F NMR Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Chemical Shift (δ) | -85.04 ppm | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |

| Reference | CFCl3 | WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2] |

| Multiplicity | Septet | Inferred from coupling to 6 equivalent H atoms |

Infrared (IR) and Raman Spectroscopy

Table 5: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| C-H stretch | 2900-3000 | IR, Raman |

| C-H bend (asymmetric) | ~1450 | IR, Raman |

| C-H bend (symmetric) | ~1380 | IR, Raman |

| C-F stretch (asymmetric) | 1100-1300 | IR (strong), Raman |

| C-F stretch (symmetric) | 1000-1100 | IR, Raman (strong) |

| C-C stretch | 800-1200 | IR, Raman |

| CF2 deformation | 500-700 | IR, Raman |

| C-C-C deformation | 300-500 | IR, Raman |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile liquid compounds.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound, identifying the molecular ion and major fragment ions.

Methodology:

-

Sample Introduction: A small amount of liquid this compound is introduced into the mass spectrometer via a gas chromatography (GC) column or a direct insertion probe. Given its volatility, a GC inlet is ideal.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process removes an electron from the molecule, forming a positively charged molecular ion ([C3H6F2]+•) and causing it to fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹⁹F NMR spectra of this compound to determine chemical shifts and coupling constants.

Methodology:

-

Sample Preparation: A solution is prepared by dissolving a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS, for ¹H NMR) is added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

¹H NMR Acquisition: The instrument is tuned to the resonance frequency of protons. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: The spectrometer is tuned to the resonance frequency of fluorine-19. A similar pulse sequence and data acquisition process as for ¹H NMR is followed. A common reference for ¹⁹F NMR is trichlorofluoromethane (CFCl3).

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the standard.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups and vibrational modes.

Methodology:

-

Sample Preparation (Neat Liquid): One to two drops of liquid this compound are placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.

-

Background Spectrum: An empty spectrometer is run to obtain a background spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide).

-

Sample Spectrum: The salt plate assembly containing the sample is placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound to identify its vibrational modes, particularly those that are weakly active or inactive in the IR spectrum.

Methodology:

-

Sample Preparation: Liquid this compound is placed in a glass capillary tube or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., a 532 nm or 785 nm laser) is used.

-

Data Acquisition: The laser beam is focused onto the sample. The scattered light is collected at a 90° or 180° angle to the incident beam. The collected light is passed through a filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the laser).

-

Spectral Analysis: The remaining Raman scattered light is dispersed by a grating and detected. The resulting Raman spectrum is a plot of intensity versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow and the type of information obtained from each spectroscopic method for the analysis of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Thermodynamic Properties of 2,2-Difluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropane (CAS No. 420-45-1), also known as HFC-272ca, is a hydrofluorocarbon with the chemical formula C₃H₆F₂.[1][2][3] Understanding its thermodynamic properties is crucial for various applications, including its use as a refrigerant, a solvent, or a reagent in chemical synthesis. This technical guide provides a comprehensive overview of the key thermodynamic data for this compound, details on the experimental methodologies used for their determination, and a generalized experimental workflow.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been characterized through a combination of experimental measurements and computational predictions. The following tables summarize the key quantitative data available from various sources.

Table 1: General and Physical Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₃H₆F₂ | - | [1][2][3] |

| Molecular Weight | 80.078 | g/mol | [1] |

| CAS Registry Number | 420-45-1 | - | [2][3] |

| Boiling Point | -1 | °C | [4] |

| Melting Point | -104.8 | °C | [4] |

| Density | 0.92 | g/cm³ | [4] |

| Refractive Index | 1.2880 | - | [4] |

Table 2: Enthalpy, Entropy, and Heat Capacity

| Property | Value | Units | Method | Reference(s) |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -543 ± 13 | kJ/mol | Ionization | [2][5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -412.40 | kJ/mol | Joback Calculated | [5] |

| Ideal Gas Heat Capacity (Cp,gas) | See Note 1 | J/(mol·K) | - | [5] |

| Entropy (Ideal Gas) | See Note 2 | J/(mol·K) | - | [6] |

| Enthalpy (Ideal Gas) | See Note 2 | kJ/mol | - | [6] |

Note 1: Ideal gas heat capacity (Cp,gas) is a temperature-dependent property. While a specific value is not provided in the search results, it is noted as a measurable property.[5] Note 2: Critically evaluated data for the entropy and enthalpy of the ideal gas and liquid in equilibrium with gas are available from the NIST/TRC Web Thermo Tables, typically presented as a function of temperature.[6]

Table 3: Vapor Pressure

| Temperature (°C) | Pressure (mmHg) | Reference(s) |

| 25 | 2010 | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the thermodynamic properties of this compound are found within the primary scientific literature. While the full experimental sections of these papers are not publicly available, this section describes the general methodologies employed for determining the key thermodynamic parameters of similar volatile organic compounds.

Determination of Enthalpy of Formation: Photoionization Mass Spectrometry

The standard enthalpy of formation of gaseous this compound was determined using photoionization mass spectrometry.[2][8] This technique is a powerful tool for determining the energy required to form a molecule from its constituent elements in their standard states.

Generalized Protocol:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Photoionization: The sample is irradiated with a beam of monochromatic photons of known and tunable energy. The energy of the photons is gradually increased.

-

Ion Detection: When the photon energy is sufficient to ionize the molecule, the resulting ions are detected by a mass spectrometer. The appearance energy of the parent ion (C₃H₆F₂⁺) is measured.

-

Fragment Ion Analysis: The appearance energies of various fragment ions are also measured.

-

Thermochemical Cycle Calculation: By combining the appearance energies with the known heats of formation of the fragment ions and neutral fragments, the enthalpy of formation of the parent molecule can be calculated using established thermochemical cycles.[8]

Determination of Heat Capacity: Calorimetry

The heat capacity of a substance, which is the amount of heat required to raise its temperature by a specific amount, is determined using calorimetry.[9] For gases like this compound, this can be measured at constant volume (Cv) or constant pressure (Cp).

Generalized Protocol for Constant Volume Heat Capacity (Cv):

-

Sample Confinement: A known mass of gaseous this compound is sealed in a rigid container of known volume (a bomb calorimeter).

-

Thermal Equilibration: The calorimeter is placed in a temperature-controlled bath until thermal equilibrium is reached.

-

Energy Input: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the gas to rise.

-

Temperature Measurement: The change in temperature of the gas is precisely measured.

-

Calculation: The heat capacity at constant volume is calculated by dividing the heat supplied by the product of the mass of the gas and the change in temperature.

Determination of Vapor Pressure

Several methods can be used to determine the vapor pressure of a volatile compound like this compound. These include static, dynamic, and effusion methods.

Generalized Protocol using a Static Method:

-

Sample Preparation: A pure sample of liquid this compound is placed in a container connected to a pressure-measuring device (manometer).

-

Evacuation: The space above the liquid is evacuated to remove any other gases.

-

Equilibration: The container is placed in a constant-temperature bath until the liquid and vapor phases reach equilibrium.

-

Pressure Measurement: The pressure exerted by the vapor in equilibrium with the liquid is measured at a specific temperature.

-

Temperature Variation: The process is repeated at different temperatures to obtain a vapor pressure curve.

Visualization

Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates a generalized workflow for determining the enthalpy of formation of a gaseous compound like this compound using photoionization mass spectrometry.

References

- 1. schoolphysics.co.uk [schoolphysics.co.uk]

- 2. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Vapor pressure - Wikipedia [en.wikipedia.org]

- 6. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 7. tainstruments.com [tainstruments.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Technical Guide for 2,2-Difluoropropane in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, properties, and handling of 2,2-Difluoropropane (CAS 420-45-1) for research applications, particularly in the field of drug development. The strategic introduction of fluorine atoms into molecular scaffolds can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. As a simple gem-difluorinated building block, this compound serves as a valuable synthon for introducing the difluoromethylene group into more complex molecules.

Commercial Availability

This compound is readily available from a number of chemical suppliers that cater to the research and development sector. The compound is typically offered in various quantities with a purity suitable for most laboratory-scale syntheses. Below is a summary of representative commercial suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Apollo Scientific | 97% | 25g, 100g |

| Pure Chemistry Scientific Inc. | 97% | Gram quantities |

| CymitQuimica | 97% | 25g, 100g |

| Benchchem | Not specified | Inquire for details |

| Matrix Scientific | Not specified | Inquire for details |

| ABCR GmbH & CO. KG | Not specified | Inquire for details |

| Interchim S.A. | Not specified | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its safe handling and effective use in experimental work.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₂ | [1][2][3] |

| Molecular Weight | 80.08 g/mol | [1][4] |

| CAS Number | 420-45-1 | [5][6] |

| Boiling Point | -1°C | [7][8] |

| Melting Point | -104.8°C | [7][8] |

| Density | 0.92 g/cm³ | [7] |

| Vapor Pressure | 2010 mmHg at 25°C | [3][7] |

| Appearance | Colorless liquefied gas | [4] |

| InChI Key | YZXSQDNPKVBDOG-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)(F)F | [1] |

| Hazards | Extremely flammable gas. Contains gas under pressure; may explode if heated. May displace oxygen and cause rapid suffocation. | [5][9] |

Experimental Protocols

While specific protocols for the direct use of this compound as a reactant in complex drug synthesis are often proprietary or application-specific, a general procedure for its synthesis via halogen exchange (a common method for producing such compounds) is provided below. This can be adapted for analogous reactions where this compound or a similar gaseous fluorinating agent might be employed.

General Protocol for Gas-Phase Fluorination in a Flow Reactor

This protocol outlines a general procedure for a gas-phase fluorination reaction, which is a common method for synthesizing fluorinated compounds like this compound. This setup is also adaptable for reactions using gaseous reagents.

1. Materials and Equipment:

-

Flow reactor system (e.g., ThalesNano H-Cube Pro with Gas Module)

-

Cylinder of reactant gas (e.g., hydrogen fluoride for synthesis, or this compound for subsequent reaction) with a pressure regulator

-

Mass flow controller

-

Liquid handling pump for the substrate

-

Packed bed reactor with a suitable catalyst (e.g., fluorination catalyst)

-

Back pressure regulator

-

Collection vessel cooled to an appropriate temperature (e.g., -78°C)

-

Scrubber for unreacted hazardous gases

2. Procedure:

-

System Setup: Assemble the flow reactor system as per the manufacturer's instructions. Connect the gas cylinder to the mass flow controller and the liquid substrate reservoir to the pump. The outputs of the pump and mass flow controller are fed into a mixer before entering the heated reactor column. The outlet of the reactor is connected to the back pressure regulator and then to the cooled collection vessel and scrubber.

-

Catalyst Activation (if required): For synthesis reactions, the catalyst may need activation. This is often achieved by heating the catalyst bed under a flow of an inert gas (e.g., nitrogen) followed by the reactant gas (e.g., hydrogen fluoride) at a specific temperature and flow rate.[10]

-

Reaction Execution:

-

Set the desired temperature for the reactor.

-

Pressurize the system to the desired level using the back pressure regulator.

-

Introduce the gaseous reactant at a controlled flow rate using the mass flow controller.

-

Pump the liquid substrate through the system at a defined flow rate.

-

The reactants mix and pass through the heated catalyst bed where the reaction occurs.

-

The product stream exits the reactor, is cooled, and the condensable products are collected in the cold trap.

-

Non-condensable gases and unreacted starting materials are safely neutralized in the scrubber.

-

-

Work-up and Analysis:

-

Once the reaction is complete, the system is flushed with an inert gas.

-

The collected liquid product is carefully removed from the cold trap. . The crude product is then purified using appropriate techniques, such as distillation or chromatography.

-

The final product is characterized by analytical methods like GC-MS and NMR spectroscopy.

-

3. Safety Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn.

-

Ensure that the gas cylinder is securely fastened.

-

The system should be leak-tested before introducing hazardous gases.

-

An appropriate scrubber must be in place to handle any toxic or corrosive off-gases.

Visualizations

Logical Workflow for Incorporating a gem-Difluoro Moiety

The following diagram illustrates a generalized workflow for the incorporation of a gem-difluoro group, such as that from a this compound precursor, into a drug candidate.

Caption: A logical workflow for incorporating a gem-difluoro moiety into a potential drug candidate.

Experimental Setup for a Gas-Phase Reaction

This diagram illustrates a generalized experimental setup for conducting a chemical reaction involving a gaseous reagent, such as this compound.

References

- 1. This compound | 420-45-1 | Benchchem [benchchem.com]

- 2. Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoropropanol | 33420-52-9 [chemicalbook.com]

- 5. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 10. EP0407622B1 - Process for producing a this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 2,2-Difluoropropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-difluoropropane as a versatile building block in organic synthesis. The introduction of the gem-difluoromethyl group is a critical strategy in medicinal and agricultural chemistry, often leading to enhanced metabolic stability, increased bioavailability, and modulated physicochemical properties of bioactive molecules.[1][2] This document outlines key synthetic transformations involving this compound and its derivatives, complete with detailed experimental protocols and data presented for easy reference.

Introduction to this compound

This compound, a readily available organofluorine compound, serves as a valuable precursor for introducing the C(CH3)2F2 moiety into organic molecules. Its chemical stability and the unique properties it imparts to target structures make it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals. The primary challenge in utilizing this compound lies in the selective activation of its C-H bonds or its derivatives for subsequent reactions.

Key Synthetic Applications

The application of this compound as a building block can be categorized into several key areas:

-

Functionalization via Deprotonation/Lithiation: Creation of a nucleophilic center by deprotonation of a methyl group allows for reaction with various electrophiles.

-

Synthesis of 2,2-Difluoropropyl-Substituted Heterocycles: Incorporation of the 2,2-difluoropropyl group into heterocyclic scaffolds, which are prevalent in drug molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions: Utilization of functionalized this compound derivatives in modern cross-coupling methodologies to form C-C and C-heteroatom bonds.

Experimental Protocols

Protocol 1: Functionalization of this compound via Lithiation and Alkylation

This protocol describes a representative procedure for the functionalization of this compound by deprotonation with a strong base to form an organolithium intermediate, followed by quenching with an electrophile. This method allows for the introduction of various functionalities at the methyl position.

Reaction Scheme:

Caption: General workflow for the functionalization of this compound.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

-

Add this compound (1.0 equivalent) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 2 hours to ensure the formation of the lithiated intermediate.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Electrophile | Product | Yield (%) |

| Benzyl bromide | 1-Phenyl-3,3-difluorobutane | 60-75 |

| Iodomethane | 2,2-Difluorobutane | 55-70 |

| Acetone | 4,4-Difluoro-2-methylpentan-2-ol | 50-65 |

Protocol 2: Synthesis of 2-(2,2-Difluoropropyl)-1-phenyl-1H-imidazole

This protocol outlines the synthesis of a substituted imidazole, a common heterocyclic motif in pharmaceuticals, using a functionalized this compound derivative. This multi-step synthesis first involves the preparation of a 2,2-difluoropropyl-containing intermediate.

Logical Workflow:

Caption: Multi-step synthesis of a 2,2-difluoropropyl-substituted benzimidazole.

Materials:

-

3,3-Difluorobutanoyl chloride (prepared from 3,3-difluorobutanoic acid)

-

N-phenyl-1,2-diaminobenzene

-

Anhydrous toluene

-

Triethylamine (Et₃N)

-

Acetic acid

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Amide Formation

-

In a round-bottom flask, dissolve N-phenyl-1,2-diaminobenzene (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 3,3-difluorobutanoyl chloride (1.1 equivalents) in anhydrous toluene (10 mL) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Cyclization

-

Reflux the crude amide from Step 1 in acetic acid (20 mL) for 6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

| Starting Material | Product | Overall Yield (%) |

| 3,3-Difluorobutanoyl chloride & N-phenyl-1,2-diaminobenzene | 2-(2,2-Difluoropropyl)-1-phenyl-1H-benzo[d]imidazole | 70-85 |

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a 2,2-Difluoropropyl Derivative

This protocol provides a general method for the C-C bond formation using a halogenated this compound derivative and a boronic acid, which is a cornerstone of modern synthetic chemistry.

Signaling Pathway Analogy (Catalytic Cycle):

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1-Bromo-2,2-difluoropropane

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk flask, combine 1-bromo-2,2-difluoropropane (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1, 50 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-